tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Methylimidazole Moiety: The methylimidazole group is introduced through nucleophilic substitution reactions, often using reagents like methylimidazole and suitable catalysts.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate is unique due to the presence of the methylimidazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-7-5-11(6-8-18)13(19)12-9-16-10-17(12)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
YZYQFXYUOQJFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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